REACTION_CXSMILES
|
[C:1]([NH:3][C:4]([C:6]1[C:11]([NH2:12])=[N:10][C:9]([N:13]([CH3:15])[CH3:14])=[C:8]([Cl:16])[N:7]=1)=N)#[N:2].Cl.[NH2:18][OH:19].C(N(CC)CC)C.[Cl-].[Ca+2].[Cl-]>O.CO.O1CCCC1>[NH2:2][C:1]1[N:3]=[C:4]([C:6]2[C:11]([NH2:12])=[N:10][C:9]([N:13]([CH3:15])[CH3:14])=[C:8]([Cl:16])[N:7]=2)[O:19][N:18]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
6.65 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
21.56 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Ca+2].[Cl-]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
N-cyano-3-amino-5-dimethylamino-6-chloropyrazinecarboxamidine
|
Quantity
|
12.36 g
|
Type
|
reactant
|
Smiles
|
C(#N)NC(=N)C1=NC(=C(N=C1N)N(C)C)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture is cooled
|
Type
|
FILTRATION
|
Details
|
the yellow solid which forms is collected by filtration
|
Type
|
CUSTOM
|
Details
|
Concentration of the filtrate affords more solid which when
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NOC(=N1)C1=NC(=C(N=C1N)N(C)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.64 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |